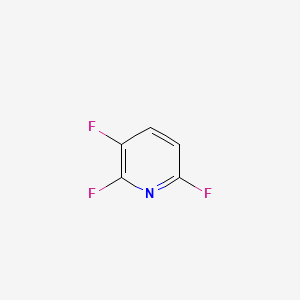

2,3,6-Trifluoropyridine

Overview

Description

2,3,6-Trifluoropyridine is a chemical compound with the molecular formula C5H2F3N . It is used as an intermediate in organic syntheses and in pharmaceuticals .

Synthesis Analysis

The synthesis of 2,3,6-Trifluoropyridine and other fluoropyridines has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Chambers converted 3,5-dichlorotrifluoropyridine into 2,4,6-trifluoropyridine over a palladium catalyst .Molecular Structure Analysis

The molecular structure of 2,3,6-Trifluoropyridine has been investigated using rotational spectra . The experimental rotational constants are A=3134.4479(2) MHz, B=1346.79372(7) MHz, and C=941.99495(6) MHz .Chemical Reactions Analysis

The chemical reactions of 2,3,6-Trifluoropyridine have been studied, with a focus on the effect of fluorination on ring geometry . The ground state rotational spectrum of 2,3,6-trifluoropyridine has been investigated in the 2.0–20.0 GHz region by pulsed jet Fourier transform microwave spectroscopy .Physical And Chemical Properties Analysis

2,3,6-Trifluoropyridine has a molecular weight of 133.07 . It has a density of 1.4±0.1 g/cm3, a boiling point of 123.7±35.0 °C at 760 mmHg, and a melting point of 30°C . It has a vapour pressure of 15.9±0.2 mmHg at 25°C and an enthalpy of vaporization of 34.7±3.0 kJ/mol .Scientific Research Applications

Organic Synthesis Intermediate

2,3,6-Trifluoropyridine: is widely used as an intermediate in organic syntheses . Its electron-withdrawing trifluoromethyl group enhances the reactivity of adjacent functional groups, making it a valuable building block for constructing complex organic molecules.

Pharmaceutical Development

In the pharmaceutical industry, 2,3,6-Trifluoropyridine serves as a precursor for the synthesis of various drugs . The introduction of fluorine atoms can significantly alter the biological activity of pharmaceutical compounds, often leading to increased efficacy and stability.

Agricultural Chemistry

The compound is utilized in the development of agrochemicals, such as herbicides and insecticides . Fluorinated pyridines, including 2,3,6-Trifluoropyridine , have been shown to possess enhanced biological activity and environmental stability.

Radiolabeled Compounds

2,3,6-Trifluoropyridine: is used in the synthesis of F-18 labeled pyridines, which are important in local radiotherapy for cancer treatment . These compounds are also potential imaging agents for various biological applications, aiding in the diagnosis and study of diseases.

Fluorine Chemistry Research

As a fluorinated compound, 2,3,6-Trifluoropyridine is significant in the study of fluorine chemistry . Researchers explore its reactivity and properties to expand the understanding of C-F bond formation and its implications in various fields of chemistry.

Safety and Hazards

2,3,6-Trifluoropyridine is considered hazardous . It is flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

The mode of action of 2,3,6-Trifluoropyridine involves its interaction with its targets. The atom of fluorine which is taking place in the position 2, is most nucleophilic. Therefore, reactions with nucleophilic reagents proceed highly regioselectively .

Biochemical Pathways

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Pharmacokinetics

The compound has a molecular weight of 13307 , which may influence its bioavailability.

Result of Action

The compound’s rotational spectrum has been investigated, providing insights into its molecular structure .

Action Environment

The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .

properties

IUPAC Name |

2,3,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLIANGJWPJFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382559 | |

| Record name | 2,3,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trifluoropyridine | |

CAS RN |

3512-18-3 | |

| Record name | 2,3,6-Trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights do NMR studies provide about the structure of 2,3,6-Trifluoropyridine and its derivatives?

A: Nuclear magnetic resonance (NMR) spectroscopy proves invaluable in elucidating the structure of 2,3,6-Trifluoropyridine and related compounds. [] Researchers utilized [AMX]2 fluorine NMR to analyze two isomers of hexafluorodiazabiphenylene, a compound derived from 2,3,6-trifluoropyridine-4,5-dicarboxylic acid. This analysis, coupled with insights from nuclear Overhauser experiments, provided valuable information about the relative signs of nJFF (fluorine-fluorine coupling constants) within the molecule. This data helps scientists understand the spatial arrangement of fluorine atoms and their influence on the molecule's overall structure.

Q2: How does fluorination impact the geometry of the pyridine ring in 2,3,6-Trifluoropyridine?

A: Pulsed jet Fourier transform microwave spectroscopy provided precise rotational constants for 2,3,6-Trifluoropyridine and its isotopologues. [] These constants, along with anharmonic vibrational corrections, enabled the determination of a semi-experimental equilibrium structure. This research revealed how the presence of fluorine atoms, being highly electronegative, influences the bond lengths and angles within the pyridine ring system.

Q3: How does 2,3,6-Trifluoropyridine behave in Diels-Alder reactions compared to its chlorinated analog, Trichloro-1,2,4-triazine?

A: Interestingly, 2,3,6-Trifluoropyridine exhibits different reactivity compared to Trichloro-1,2,4-triazine in Diels-Alder reactions with olefins. [] While Trichloro-1,2,4-triazine readily undergoes Diels-Alder reactions with various olefins to yield substituted dichloropyridines, 2,3,6-Trifluoropyridine predominantly forms products arising from the addition of a second olefin molecule to an intermediate dihydropyridine. This difference in reactivity highlights the significant impact of fluorine substitution on the reaction pathway and product distribution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.